![molecular formula C10H12N2O B2921423 2-Butyl[1,3]oxazolo[4,5-b]pyridine CAS No. 104711-73-1](/img/structure/B2921423.png)
2-Butyl[1,3]oxazolo[4,5-b]pyridine
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Overview
Description
“2-Butyl[1,3]oxazolo[4,5-b]pyridine” is a complex organic compound. It belongs to the class of oxazolopyridines, which are heterocyclic compounds . Oxazolopyridines are known to exhibit a variety of biological activities and are important structural motifs found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of oxazolopyridines involves various methodologies. For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups . Another study reported the use of a palladium-catalyzed direct C–H bond functionalization methodology to build the tricyclic scaffold .Chemical Reactions Analysis
The chemical reactions involving oxazolopyridines are diverse. For instance, the benzoxazole skeleton, a part of the structure bearing drug candidates such as benoxaprofen, is utilized as an anti-inflammatory agent .Scientific Research Applications
Antimicrobial Activity
The oxazole derivatives have been recognized for their antimicrobial properties. Specifically, compounds like 2-Butyl[1,3]oxazolo[4,5-b]pyridine can be synthesized and examined for their potential against various bacterial strains such as Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli, and fungal species like Candida albicans, Aspergillus niger, and Aspergillus clavatus .
Anticancer Properties
Oxazole derivatives are known to exhibit anticancer activities. The structural framework of 2-Butyl[1,3]oxazolo[4,5-b]pyridine allows for the development of new chemical entities that can act as tyrosine kinase inhibitors, which are crucial in the treatment of various cancers .
Anti-inflammatory and Analgesic Effects
The oxazole nucleus is a common feature in drugs with anti-inflammatory and analgesic effects. Derivatives of 2-Butyl[1,3]oxazolo[4,5-b]pyridine could be explored for their efficacy in reducing inflammation and pain, potentially leading to new therapeutic agents .
Antidiabetic Activity
Some oxazole derivatives have shown promise in the treatment of diabetes. The modification of the 2-Butyl[1,3]oxazolo[4,5-b]pyridine structure could lead to the development of novel antidiabetic medications .
Antiobesity Applications
The biological activity of oxazole compounds extends to antiobesity effects. Research into 2-Butyl[1,3]oxazolo[4,5-b]pyridine could uncover new pathways or targets for the treatment of obesity .
Antioxidant Potential
Oxazole derivatives can also serve as antioxidants. The unique structure of 2-Butyl[1,3]oxazolo[4,5-b]pyridine might be utilized to scavenge free radicals, thereby protecting the body from oxidative stress .
Future Directions
Oxazolopyridines are of special interest due to their solubility and diverse biological activities. They are being explored for new research to combat multidrug-resistant pathogens . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Mechanism of Action
Biochemical Pathways
Oxazole derivatives have been shown to have a wide spectrum of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . The specific pathways affected by this compound may depend on its molecular targets.
Result of Action
Given the diverse biological activities of oxazole derivatives, this compound could potentially have a wide range of effects at the molecular and cellular levels .
properties
IUPAC Name |
2-butyl-[1,3]oxazolo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-2-3-6-9-12-10-8(13-9)5-4-7-11-10/h4-5,7H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCACHCHDQPZCKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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